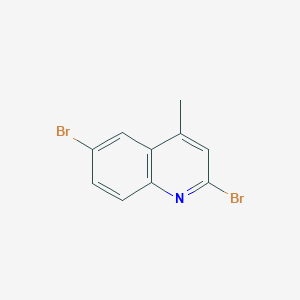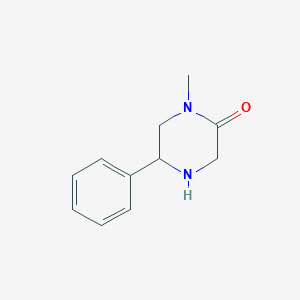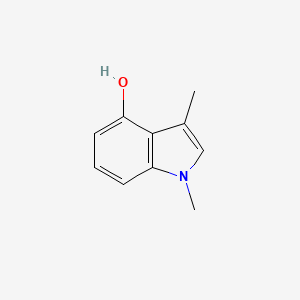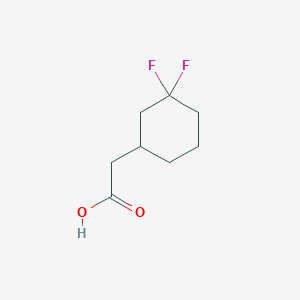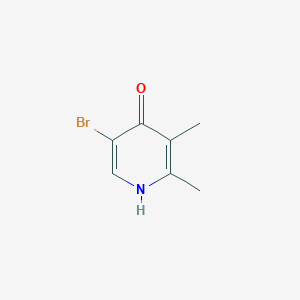
5-Bromo-2,3-dimethylpyridin-4-ol
Vue d'ensemble
Description
5-Bromo-2,3-dimethylpyridin-4-ol, also known as 5-BDPO, is an aromatic heterocyclic compound containing a five-membered ring structure with a bromine atom at the fifth position. It is a colorless solid at room temperature, and is soluble in organic solvents such as ethanol, methanol and acetone. 5-BDPO has a wide range of applications in the fields of pharmaceuticals, agriculture, and biotechnology, and has been the subject of extensive research in recent years.
Applications De Recherche Scientifique
Unfused Heterobicycles as Amplifiers of Phleomycin
- Application : Amplification of phleomycin activity.
- Details : The reaction of a derivative of 5-Bromo-2,3-dimethylpyridin-4-ol was studied for its potential to amplify the antibiotic phleomycin. This research explores the chemical reactions and structures involved in this process (Kowalewski et al., 1981).
Synthesis and Structure of Meldrum’s Acid Derivatives
- Application : Synthesis of novel chemical structures.
- Details : This study involves the reaction of a related compound to 5-Bromo-2,3-dimethylpyridin-4-ol with pyridine, leading to the synthesis of unique molecular structures, showcasing the versatility of this compound in chemical synthesis (Kuhn, Al-Sheikh, & Steimann, 2003).
Structural and Spectroscopic Study of Hydrogen Bonding
- Application : Understanding hydrogen bonding in chemical structures.
- Details : The study of 3-bromo-5-hydroxy-2,6-dimethylpyridine, a similar compound, provides insight into the nature of hydrogen bonding in such structures, which is fundamental for understanding the chemical behavior of 5-Bromo-2,3-dimethylpyridin-4-ol (Hanuza et al., 1997).
Amination of Alkyl Substituted Halogenopyridines
- Application : Creation of derivatives through amination.
- Details : This research explores the amination of various bromo(chloro)pyridines, including those similar to 5-Bromo-2,3-dimethylpyridin-4-ol. Such reactions are crucial for creating new chemical derivatives with potential applications in various fields (Does & Hertog, 2010).
Tautomerism of Hydroxypyridines
- Application : Understanding chemical structure transformations.
- Details : The study examines how bromination affects the tautomerism of hydroxypyridines, which is vital for comprehending the reactivity and stability of compounds like 5-Bromo-2,3-dimethylpyridin-4-ol (Kolder & Hertog, 2010).
Extraction and Separation of Metal Ions
- Application : Efficient metal ion extraction in ionic liquids.
- Details : A study investigating novel ligands, including derivatives of 5-Bromo-2,3-dimethylpyridin-4-ol, for the selective separation of uranium and thorium ions. This application is particularly relevant in the field of nuclear waste management and environmental remediation (Pandey et al., 2020).
Propriétés
IUPAC Name |
5-bromo-2,3-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-5(2)9-3-6(8)7(4)10/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMZENKBYJHCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C(C1=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethylpyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)
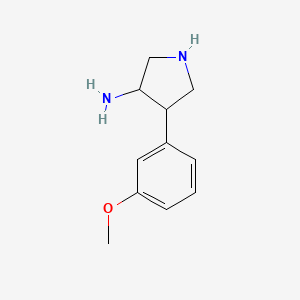

![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)




